molecular formula C9H12O2 B1584293 2-Methoxy-2-phenylethanol CAS No. 2979-22-8

2-Methoxy-2-phenylethanol

Cat. No.: B1584293
CAS No.: 2979-22-8
M. Wt: 152.19 g/mol
InChI Key: JDTUPLBMGDDPJS-UHFFFAOYSA-N
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Description

OSM-S-338 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields. This compound is part of the Open Source Malaria project, aimed at developing new treatments for malaria. OSM-S-338 is structurally related to other compounds in the aminothienopyrimidine series and has been studied for its biological activity and potential therapeutic applications.

Mechanism of Action

Target of Action

It has been used as a chiral probe for the determination of the absolute configuration of the active (-) enantiomer of amlodipine

Mode of Action

It is known to be involved in the synthesis of optically active 1,4-dihydropyridines . The specific interactions of 2-Methoxy-2-phenylethanol with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

This compound is involved in the synthesis of optically active 1,4-dihydropyridines . It is also a key intermediate for the synthesis of C4-symmetric tetraalkoxy resorcinarenes

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its impact on bioavailability is currently unknown. The compound has a molecular weight of 152.19 and a density of 1.061 g/mL at 25 °C . These properties may influence its pharmacokinetics.

Result of Action

It is known to be involved in the synthesis of optically active 1,4-dihydropyridines

Preparation Methods

The synthesis of OSM-S-338 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C

Chemical Reactions Analysis

OSM-S-338 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

OSM-S-338 is part of the aminothienopyrimidine series, which includes several other compounds with similar structures and activities. Some of these compounds include:

Properties

IUPAC Name

2-methoxy-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUPLBMGDDPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863068
Record name Benzeneethanol, .beta.-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-22-8
Record name β-Methoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2979-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, beta-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, .beta.-methoxy-
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Record name Benzeneethanol, .beta.-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methoxyphenethyl alcohol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Methoxy-2-phenylethanol has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol. Key spectroscopic data includes:

    A: Several studies highlight the use of MOFs as catalysts for the ring-opening reaction of styrene oxide with methanol, yielding this compound as the desired product [, , , ]. For example, a hierarchical porous CuBTC MOF demonstrated enhanced catalytic activity for this reaction due to facile mass transfer and denser open metal sites []. Similarly, Cr-MIL-101 encapsulated with Keggin phosphotungstic acid proved to be a highly active heterogeneous catalyst for this reaction [].

    A: The stereochemistry of the hydroxyl group in this compound plays a crucial role in its effectiveness as a chiral auxiliary [, ]. The (S)-enantiomer is often preferred due to its ability to induce higher diastereoselectivity in the formation of the desired enantiomer of 1,4-dihydropyridines.

    ANone: Common analytical techniques include:

    • Gas Chromatography (GC) [, ]: Used to monitor reaction progress and determine product yield.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy [, ]: Provides structural information and can differentiate between enantiomers.

    A: Enzymatic resolution using lipases, particularly Candida antarctica lipase B (CAL-B), is an effective method for resolving racemic this compound [, ]. CAL-B exhibits high enantioselectivity towards the (R)-enantiomer during acylation, enabling the separation of the desired enantiomer.

    A: Research shows that solvent permittivity (ε) significantly influences the enantiomeric ratio (E) achieved during the CAL-B catalyzed acetylation of this compound []. The E vs. ε plot exhibited a convex shape, reaching maximum E at a medium ε value, suggesting an optimal polarity range for maximizing enantioselectivity.

    A: Bismuth gallate, a layered coordination polymer synthesized using methanol, displays good stability and functions as a Lewis acid catalyst []. This material effectively catalyzes the conversion of styrene oxide to this compound with high regioselectivity, demonstrating its potential in organic synthesis.

    A: Yes, beyond enzymatic resolution and MOF-catalyzed reactions, this compound can be synthesized via the photolysis of 4-phenyl-1,3-dioxolan-2-one in methanol []. This method produces this compound alongside other byproducts like phenethyl alcohol.

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